molecular formula C22H17N3O4S2 B1223462 2-[(4-cyanophenyl)methylthio]-N-(2-methoxyphenyl)-1,3-benzoxazole-5-sulfonamide

2-[(4-cyanophenyl)methylthio]-N-(2-methoxyphenyl)-1,3-benzoxazole-5-sulfonamide

Cat. No. B1223462
M. Wt: 451.5 g/mol
InChI Key: WHTITULTEDXNBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-cyanophenyl)methylthio]-N-(2-methoxyphenyl)-1,3-benzoxazole-5-sulfonamide is a sulfonamide.

Scientific Research Applications

Chemical Synthesis and Characterization

The chemical compound 2-[(4-cyanophenyl)methylthio]-N-(2-methoxyphenyl)-1,3-benzoxazole-5-sulfonamide is related to a class of compounds that have been the subject of various scientific studies focusing on their synthesis and potential applications. One study presented the synthesis of a series of N-substituted (5-chloro-2-methoxyphenyl)benzene sulfonamides. These compounds demonstrated significant antioxidant activities and showed promise as inhibitors against acetylcholinesterase enzyme, indicating potential neuroprotective properties (Fatima et al., 2013). Similarly, another study synthesized a series of indazole arylsulfonamides as human CCR4 antagonists, highlighting the compound's potential in therapeutic applications, particularly in modulating immune responses (Procopiou et al., 2013).

Structural and Mechanistic Insights

The structural and mechanistic aspects of compounds related to 2-[(4-cyanophenyl)methylthio]-N-(2-methoxyphenyl)-1,3-benzoxazole-5-sulfonamide have also been a focal point of research. For instance, a study involved the synthesis and characterization of specific sulfonamido moieties, exploring their antimicrobial activity. These moieties, when integrated into various chemical structures, demonstrated significant biological activity against a range of microbial strains, indicating their potential as antimicrobial agents (El-Gaby et al., 2002). Moreover, docking studies and crystal structure analyses of certain tetrazole derivatives provided deeper insights into the molecular interactions and binding affinities of these compounds, contributing to the understanding of their potential therapeutic applications (Al-Hourani et al., 2015).

Biological Activities and Potential Applications

The biological activities and potential therapeutic applications of compounds structurally related to 2-[(4-cyanophenyl)methylthio]-N-(2-methoxyphenyl)-1,3-benzoxazole-5-sulfonamide have been explored in various studies. Research has demonstrated the potential of these compounds in addressing a range of health conditions:

  • Neuroprotective and Enzyme Inhibition : Compounds in this category have shown significant inhibitory activity against enzymes like acetylcholinesterase, suggesting potential applications in treating neurodegenerative diseases (Fatima et al., 2013).

  • Antimicrobial Activity : A variety of these compounds have demonstrated antimicrobial properties, indicating their potential as antibiotics or antifungal agents. The structural modifications in these compounds significantly influence their inhibitory properties against various microbial strains (El-Gaby et al., 2002).

  • Molecular Docking and Drug Design : Through molecular docking studies, researchers have been able to predict the interaction and binding affinities of these compounds with specific biological targets, which is crucial in the design and development of new drugs (Al-Hourani et al., 2015).

properties

Product Name

2-[(4-cyanophenyl)methylthio]-N-(2-methoxyphenyl)-1,3-benzoxazole-5-sulfonamide

Molecular Formula

C22H17N3O4S2

Molecular Weight

451.5 g/mol

IUPAC Name

2-[(4-cyanophenyl)methylsulfanyl]-N-(2-methoxyphenyl)-1,3-benzoxazole-5-sulfonamide

InChI

InChI=1S/C22H17N3O4S2/c1-28-20-5-3-2-4-18(20)25-31(26,27)17-10-11-21-19(12-17)24-22(29-21)30-14-16-8-6-15(13-23)7-9-16/h2-12,25H,14H2,1H3

InChI Key

WHTITULTEDXNBO-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1NS(=O)(=O)C2=CC3=C(C=C2)OC(=N3)SCC4=CC=C(C=C4)C#N

Canonical SMILES

COC1=CC=CC=C1NS(=O)(=O)C2=CC3=C(C=C2)OC(=N3)SCC4=CC=C(C=C4)C#N

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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